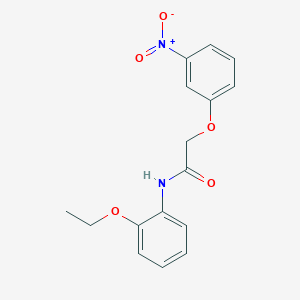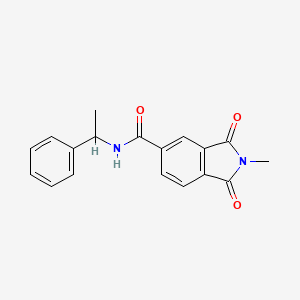![molecular formula C19H21ClN2O B4402973 1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4402973.png)
1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride
Overview
Description
1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features an imidazole ring, a benzyl group, and a phenoxypropyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 2-benzylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-benzylphenoxy)propanol.
Imidazole Ring Formation: The intermediate is then reacted with imidazole in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the desired imidazole derivative.
Hydrochloride Salt Formation: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt of 1-[3-(2-benzylphenoxy)propyl]-1H-imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted imidazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl and phenoxypropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-phenylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(2-methylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(2-ethoxyphenoxy)propyl]-1H-imidazole hydrochloride
Uniqueness
1-[3-(2-Benzylphenoxy)propyl]imidazole;hydrochloride is unique due to its specific structural features, such as the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[3-(2-benzylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-2-7-17(8-3-1)15-18-9-4-5-10-19(18)22-14-6-12-21-13-11-20-16-21;/h1-5,7-11,13,16H,6,12,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAUYNJOLOIWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
![2-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]propanamide](/img/structure/B4402911.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B4402915.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402920.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402930.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4402945.png)
![4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride](/img/structure/B4402948.png)
![N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide](/img/structure/B4402956.png)
![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid](/img/structure/B4402982.png)
![1-[3-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403001.png)

